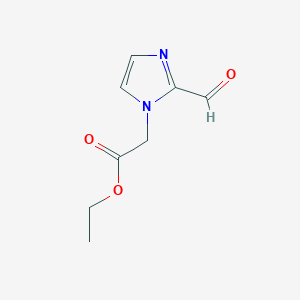

ethyl (2-formyl-1H-imidazol-1-yl)acetate

Beschreibung

Ethyl (2-formyl-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by a formyl group (-CHO) at the 2-position of the imidazole ring and an ethyl ester (-COOEt) linked via a methylene bridge.

The formyl group confers unique reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or nucleophilic additions. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. Applications span pharmaceuticals, agrochemicals, and materials science, leveraging the imidazole ring’s bioactivity and coordination properties .

Eigenschaften

Molekularformel |

C8H10N2O3 |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

ethyl 2-(2-formylimidazol-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-3-9-7(10)6-11/h3-4,6H,2,5H2,1H3 |

InChI-Schlüssel |

WZDJXMZEEXDEDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C=CN=C1C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Reactivity :

- The formyl group at the 2-position (target compound) enhances electrophilicity compared to methyl or nitro substituents, enabling Schiff base formation or cross-coupling reactions .

- Nitro groups (e.g., in Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) improve thermal stability but reduce solubility due to increased molecular weight and polarity .

Crystallographic and Intermolecular Interactions :

- Benzimidazole derivatives (e.g., Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) exhibit planar structures with π-π stacking (centroid distance: 3.713 Å) and C–H···N hydrogen bonds, enhancing crystalline packing efficiency .

- The target compound’s formyl group may disrupt planarity, reducing crystal stability compared to methyl-substituted analogues.

Biological and Industrial Applications :

- Fluorinated derivatives (e.g., Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) are prioritized in agrochemicals due to fluorine’s metabolic resistance and lipophilicity .

- Carboxylic acid derivatives (e.g., 2-(1H-imidazol-1-yl)acetic acid) lack ester groups, making them more water-soluble but less suitable for lipid membrane penetration .

Similarity Analysis (Based on )

| Compound Name | Similarity Score | Key Differences |

|---|---|---|

| 2-(1H-Imidazol-1-yl)acetic acid | 0.85 | Carboxylic acid replaces ester; higher polarity |

| Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | 0.81 | Ethyl substituent instead of formyl |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 0.76 | Methyl at 1-position; ester at 2-position |

The target compound’s similarity score of 0.85 with 2-(1H-imidazol-1-yl)acetic acid underscores the critical role of the ester group in modulating lipophilicity and bioavailability. Lower scores for ethyl- or methyl-substituted analogues reflect reduced electrophilicity and functional versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.